molecular formula C14H12N4O2S B6247213 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole CAS No. 3043-65-0

1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole

Cat. No. B6247213
CAS RN: 3043-65-0
M. Wt: 300.3
InChI Key:
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Description

1-Phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole (PPT) is a synthetic compound with a wide range of applications in the field of biochemistry and physiology. It is a derivative of 1,2,3,4-tetrazole, a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom, and has been used in a variety of research applications. PPT is of particular interest due to its ability to act as a catalyst in chemical reactions, as well as its ability to bind to proteins, making it a useful tool in a wide range of biochemical and physiological studies.

Scientific Research Applications

1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole has a variety of applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used as a catalyst in a number of chemical reactions, including the synthesis of peptides and proteins. 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole has also been used to study the binding of proteins to other molecules, as well as to study the structure and function of proteins. In addition, 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole has been used to study the biochemical and physiological effects of drugs, as well as to study the effects of environmental toxins on living organisms.

Mechanism of Action

1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole acts as a catalyst in chemical reactions, allowing for the synthesis of peptides and proteins. It has also been shown to bind to proteins, allowing for the study of protein structure and function. In addition, 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole has been shown to interact with other molecules, such as drugs, environmental toxins, and other chemicals, allowing for the study of their biochemical and physiological effects.
Biochemical and Physiological Effects
1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole has been used to study the biochemical and physiological effects of drugs, environmental toxins, and other chemicals. It has been used to study the effects of drugs on the brain, as well as the effects of environmental toxins on the body. In addition, 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole has been used to study the effects of drugs on the immune system, as well as the effects of environmental toxins on the development of cancer.

Advantages and Limitations for Lab Experiments

The use of 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole in lab experiments has several advantages. It is a relatively inexpensive compound, making it a cost-effective tool for research. In addition, it is relatively easy to synthesize and purify, making it a convenient tool for research. However, 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole is not very stable, making it difficult to store for long periods of time. In addition, 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole can be toxic, making it important to handle the compound with caution.

Future Directions

There are a number of potential future directions for the use of 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole in research. For example, 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole could be used to study the effects of drugs on the nervous system, as well as the effects of environmental toxins on the development of various diseases. In addition, 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole could be used to study the effects of drugs on the immune system, as well as the effects of environmental toxins on the development of cancer. Finally, 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole could be used to study the effects of drugs on the cardiovascular system, as well as the effects of environmental toxins on the development of various diseases.

Synthesis Methods

1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole can be synthesized by a number of methods. The most common method is through the reaction of 1-phenyl-5-methylthio-1H-1,2,3,4-tetrazole (PMT) with phenylmethanesulfonyl chloride (PMSC) in the presence of a base such as potassium carbonate. This reaction yields a mixture of 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole and PMT, which can be separated by column chromatography. Other methods for the synthesis of 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole include the reaction of PMT with phenylsulfonyl chloride (PMSC) in the presence of a base, or the reaction of 1-phenyl-1H-1,2,3,4-tetrazole (PT) with phenylsulfonyl chloride (PMSC).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole involves the reaction of phenylmethanesulfonyl chloride with sodium azide followed by cyclization with phenylhydrazine.", "Starting Materials": [ "Phenylmethanesulfonyl chloride", "Sodium azide", "Phenylhydrazine" ], "Reaction": [ "Phenylmethanesulfonyl chloride is added dropwise to a solution of sodium azide in DMF at 0°C.", "The reaction mixture is stirred at room temperature for 2 hours.", "Phenylhydrazine is added to the reaction mixture and the resulting mixture is heated at reflux for 6 hours.", "The reaction mixture is cooled to room temperature and the product is isolated by filtration and washed with water and ethanol." ] }

CAS RN

3043-65-0

Product Name

1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole

Molecular Formula

C14H12N4O2S

Molecular Weight

300.3

Purity

95

Origin of Product

United States

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